molecular formula C12H10N2O5 B8577278 Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate

Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate

Cat. No. B8577278
M. Wt: 262.22 g/mol
InChI Key: MQUUSXJLDZMUFK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)11(15)6-9-4-3-8(7-13)5-10(9)14(17)18/h3-5H,2,6H2,1H3

InChI Key

MQUUSXJLDZMUFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve sodium metal (0.345 g) in absolute EtOH (25 mL), add diethyloxalate (10 mL) and then add 4-methyl-3-nitrobenzonitrile (1b, m=0, 1.6 g, Aldrich) as an EtOH solution (25 mL). Stir the reaction mixture at rt for 16 hours, neutralize the reaction by addition of 5N HCl (3 mL) and remove the EtOH under reduced pressure. Partition the residue between CH2Cl2 (100 mL) and H2O (50 mL). Wash the organic layer successively with H2O (50 mL) and brine (50 mL), dry (MgSO4) and concentrate to give a crude oil. Purify the oil by chromatography on SiO2 eluting with cyclohexane-EtOAc, 70-30 v/v, to afford gave after drying (40° C., house vacuum), the title compound (1.5 g) as yellow crystals, mp 118° C.
Quantity
0.345 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Treat a suspension of 4-methyl-3-nitro-benzonitrile (2.11 g, 12.5 mmol) and oxalic acid ethyl ester propyl ester (2.99 g, 18.7 mmol) in EtOH (80 mL) with NaOEt (21% w/w, 18.2 mL). Stir the mixture at 40° C. overnight. Quench the reaction with water and acidify with 1 M HCl solution. Concentrate to a residue and partition between EtOAc and water. Concentrate the organic layer and purify by silica gel chromatography to give the desired product 3-(4-cyano-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (3:1 keto/enol mixture) as a solid in 37% yield (1.21 g, 4.62 mmol).
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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